Ethyl oleate
Overview
Description
Ethyl oleate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of oleic acid with the hydroxy group of ethanol. It has a role as a plant metabolite and an acaricide. It is functionally related to an oleic acid.
This compound is a natural product found in Aristolochia fontanesii, Mitracarpus hirtus, and other organisms with data available.
Scientific Research Applications
Food Industry Applications :
- Drying Agent : Ethyl oleate increases the drying rate of starches and grapes, possibly acting as a wetting agent and increasing the evaporation rate of water from porous surfaces. This property is utilized to decrease drying times in food processing, as seen with mulberry samples and corn kernels (Saravacos et al., 1988); (Doymaz & Pala, 2003a); (Doymaz & Pala, 2003b).
Pharmaceutical and Medical Applications :
- Drug Delivery : this compound is used in microemulsion-based hydrogel formulations for topical delivery of ibuprofen, significantly increasing the drug's permeation rate (Chen et al., 2006).
- Biomarker for Alcohol Consumption : The concentration of this compound in meconium is a highly sensitive and specific indicator of maternal alcohol use during pregnancy, aiding in early detection and intervention (Bearer et al., 2003).
Chemical and Industrial Applications :
- Biolubricant Production : this compound is synthesized using immobilized lipase from biodiesel, serving as a source for creating biolubricants. This application reflects a cleaner approach to industrial production (Kleinaitė et al., 2014).
- Catalysis and Chemical Synthesis : this compound is used in various chemical reactions, such as olefin metathesis processes, to create valuable chemicals and materials. Its role in enhancing catalyst efficiencies and as a substrate in various reactions is well-noted (Nickel et al., 2012); (Wyrębek et al., 2018).
Biology and Ecology :
- Behavioral Regulation in Honey Bees : this compound is produced by adult forager honey bees and acts as a chemical inhibitory factor to delay the age at onset of foraging, playing a crucial role in colony dynamics and behavior regulation (Léoncini et al., 2004); (Chen & Plettner, 2012).
Environmental Science :
- Nanocomposites : Zinc aluminum and magnesium aluminum oleate layered double hydroxides, when used with this compound, enhance the thermal and fire properties of polymer nanocomposites, contributing to materials science and fire safety research (Manzi-Nshuti et al., 2009).
Analytical Chemistry :
- Analytical Method Development : Methods for determining this compound by gas chromatography have been developed, showcasing its importance in analytical chemistry for accurate and reproducible measurements (Shu, 2002).
Mechanism of Action
Target of Action
Ethyl oleate is a fatty acid ester formed by the condensation of oleic acid and ethanol . It has been identified as a primer pheromone in honeybees . It is also used by compounding pharmacies as a vehicle for intramuscular drug delivery, in some cases to prepare the daily doses of progesterone in support of pregnancy . This compound is used as a solvent for pharmaceutical drug preparations involving lipophilic substances such as steroids .
Mode of Action
This compound interacts with its targets in various ways. For instance, it has been found to have significant acaricidal properties against Tetranychus cinnabarinus, a highly polyphagous pest . The upregulation of detoxification-related genes might be the main defense response of T. cinnabarinus exposed to this compound . In another application, this compound forms a biofilm on the hair surface that acts as a bridge between the hair fiber and oils present in its composition . This mechanism of action evenly spreads over the hair fiber, improving lipid replacement and conditioning properties, including hair softness .
Biochemical Pathways
This compound affects several biochemical pathways. In Tetranychus cinnabarinus, a total of 131, 185, and 154 differentially expressed genes (DEGs) were identified after 1, 6, and 24 hours of this compound treatment . These DEGs include detoxification-related genes such as cytochrome P450s, glutathione S-transferases, UDP-glycosyltransferases, esterases, and ATP-binding cassette transporters . The upregulation of these detoxification-related genes might be the main defense response of T. cinnabarinus exposed to this compound .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is produced by the body during ethanol intoxication . It is one of the fatty acid ethyl esters (FAEE) produced after ingestion of ethanol . The oral ingestion of this compound has been carefully studied and due to rapid degradation in the digestive tract, it appears safe for oral ingestion .
Result of Action
The molecular and cellular effects of this compound’s action vary depending on its application. In the case of Tetranychus cinnabarinus, this compound induces changes in gene expression, particularly in detoxification-related genes . In hair care applications, this compound forms a biofilm on the hair surface, improving lipid replacement and conditioning properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that this compound is used in various environments, from pharmaceutical applications to pest control, suggesting that it is relatively stable under a range of conditions .
Safety and Hazards
Future Directions
Ethyl oleate is used by compounding pharmacies as a vehicle for intramuscular drug delivery, in some cases to prepare the daily doses of progesterone in support of pregnancy . Studies that document the safe use of this compound in pregnancy for both the mother and the fetus have never been performed .
Biochemical Analysis
Biochemical Properties
Ethyl oleate interacts with various enzymes, proteins, and other biomolecules. It is used as a solvent for pharmaceutical drug preparations involving lipophilic substances such as steroids . It also finds use as a lubricant and a plasticizer .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to accelerate moisture diffusivity in blueberries, significantly increasing the drying rate and improving the retention of nutritional contents . This is achieved by breaking down the wax layer of the blueberry, changing the crystal structure of the wax layer, and increasing cell permeability .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is produced by the body during ethanol intoxication and is one of the fatty acid ethyl esters (FAEE) produced after ingestion of ethanol . Some research literature implicates FAEEs such as this compound as the toxic mediators of ethanol in the body (pancreas, liver, heart, and brain) .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, in the case of blueberries, the drying time can be shortened by 17.17–40.70% with this compound treatment . The effective diffusion coefficient also increases after this compound dipping .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a product of the fatty acid elongation pathway, which involves the de novo synthesis of hexadecanoate (C16) from acetyl-coenzyme A (acetyl-CoA) .
Properties
IUPAC Name |
ethyl (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGKNOAMLMIIKO-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047633 | |
Record name | Ethyl oleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Sigma-Aldrich MSDS], oily, slightly yellowish liquid with a floral odour | |
Record name | Ethyl oleate | |
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Record name | Ethyl oleate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
insoluble in water; soluble in ether, Soluble (in ethanol) | |
Record name | Ethyl oleate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.868-0.873 | |
Record name | Ethyl oleate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
111-62-6, 85049-36-1 | |
Record name | Ethyl oleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl oleate [NF] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111626 | |
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Record name | Ethyl oleate | |
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Record name | 9-Octadecenoic acid (9Z)-, ethyl ester | |
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Record name | Ethyl oleate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3047633 | |
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Record name | Fatty acids, C16-18 and C18-unsatd., Et esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.432 | |
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Record name | Ethyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.536 | |
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Record name | ETHYL OLEATE | |
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Retrosynthesis Analysis
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